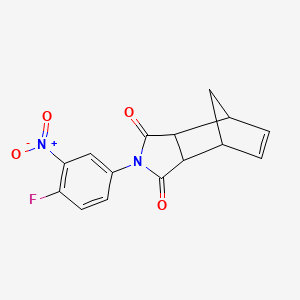

2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Description

This compound belongs to the norbornene-derived imide class, characterized by a bicyclic 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione core. The 2-position is substituted with a 4-fluoro-3-nitrophenyl group, introducing strong electron-withdrawing effects. Its molecular formula is C₁₅H₁₁FN₂O₄ (molecular weight: 302.26 g/mol), and it has applications in medicinal chemistry and materials science due to its rigid scaffold and functional versatility .

Properties

IUPAC Name |

4-(4-fluoro-3-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O4/c16-10-4-3-9(6-11(10)18(21)22)17-14(19)12-7-1-2-8(5-7)13(12)15(17)20/h1-4,6-8,12-13H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQWJRXWXQPCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125855 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344912-40-9 | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344912-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline, which is then subjected to a series of cyclization reactions to form the tetrahydro-methanoisoindole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Biological Activity

The compound 2-(4-Fluoro-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a member of the isoindole family and has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 270.25 g/mol

- CAS Number : Not specified in the search results.

The presence of the 4-fluoro and 3-nitro substituents on the phenyl ring is significant for its biological interactions.

- Antioxidant Activity : The nitro group in the structure can contribute to antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Interaction : It may interact with various receptors, influencing physiological responses.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Isoindole derivatives have shown promise in inhibiting cancer cell growth through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

- Neuroprotective Effects : There is emerging evidence that isoindoles may protect neuronal cells from oxidative stress.

Case Studies

-

Anticancer Activity

- A study demonstrated that similar isoindole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

-

Neuroprotection

- Research involving neurodegenerative models indicated that isoindole derivatives could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease.

-

Inflammation Modulation

- In vitro studies revealed that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages.

Data Table of Biological Activities

| Activity Type | Effect Observed | Reference Study |

|---|---|---|

| Anticancer | Induction of apoptosis | [Study on Isoindoles] |

| Neuroprotection | Reduced neuronal death | [Neuroprotection Study] |

| Anti-inflammatory | Inhibition of cytokine production | [Inflammation Modulation Study] |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification

Analogues are categorized based on substituent variations at the 2-position and modifications to the methanoisoindole core:

Aryl-Substituted Derivatives

2-(4-((E)-3-Arylacryloyl)phenyl) Derivatives Example: Derivatives with arylacryloyl groups (e.g., 3-(3-chlorophenyl)acryloyl) exhibit anticancer activity (IC₅₀: 8.2–24.7 μM against HeLa and MCF-7 cells) and carbonic anhydrase inhibition (Kᵢ: 12.4–85.3 nM for hCA I/II isoforms) .

2-(4-(Aryl)thiazole-2-yl) Derivatives

- Example : Thiazole-linked derivatives show carbonic anhydrase inhibition (Kᵢ: 0.9–19.2 nM for hCA II), outperforming acetazolamide (Kᵢ: 12 nM) .

- Comparison : The thiazole moiety introduces heterocyclic diversity, likely increasing metabolic stability compared to the nitro group in the target compound.

Heterocyclic Hybrids

Tetrazole-Containing Derivatives Example: 2-((1-(3-Trifluoromethylphenyl)-1H-tetrazol-5-yl)amino) derivatives demonstrate antimicrobial activity (MIC: 2–8 μg/mL against S. aureus and E. coli) . Comparison: Tetrazole groups improve hydrogen-bonding capacity, whereas the nitro group in the target compound may prioritize electrophilic interactions.

Alkyl and Aryl-Alkyl Derivatives

2-Isopropyl Derivatives

- Example : 2-Isopropyl-substituted analogues are used in polymer synthesis (e.g., ROMP block copolymers) due to their thermal stability .

- Comparison : The isopropyl group enhances hydrophobicity, contrasting with the polar nitro and fluoro substituents in the target compound.

2-(p-Tolyl) Derivatives Example: Crystallographic studies reveal that the p-tolyl group induces planar conformations in the methanoisoindole core, influencing packing efficiency in materials .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (EWGs) : Nitro and fluoro substituents enhance enzyme inhibition (e.g., carbonic anhydrase) by stabilizing charge interactions .

Heterocyclic Moieties : Thiazole and tetrazole groups improve metabolic stability and antimicrobial activity .

Steric Effects : Bulky substituents (e.g., isopropyl) favor materials science applications over biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.